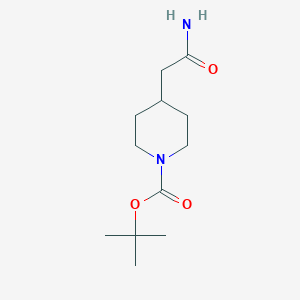

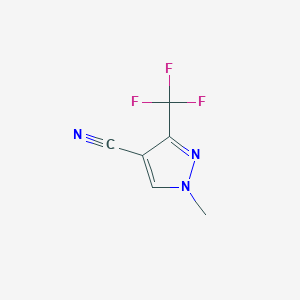

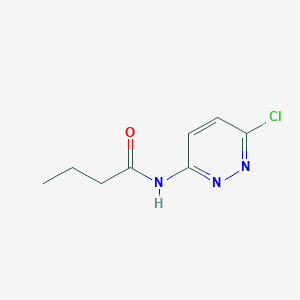

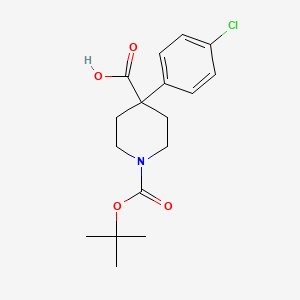

1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse range of biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. For instance, a four-component catalyst-free reaction in water has been developed to synthesize a library of novel pyrazole derivatives, which includes the reaction of hydrazine hydrate, ethyl acetoacetate, 2-hydroxybenzaldehydes, and malononitrile . Another approach involves a one-pot, three-component reaction of an aldehyde, 3-amino-5-methylpyrazole, and ethyl cyanoacetate to yield pyrazolo[3,4-b]pyridine derivatives . Additionally, a green synthesis method using a coupling reaction between diazonium chloride and aminopyrazole has been described .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be elucidated using various spectroscopic techniques such as IR, NMR, HRMS, and UV-vis spectroscopy, as well as X-ray crystallography . Computational methods like Hartree-Fock (HF) and density functional theory (DFT) are also employed to predict the molecular geometry and vibrational frequencies, which are then compared with experimental data .

Chemical Reactions Analysis

Pyrazole derivatives can undergo a range of chemical reactions. For example, the reaction of 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile with unsaturated carbonyl compounds has been investigated, and the reaction mechanism was proposed . The coupling reaction between aminopyrazole and aryl diazonium chlorides leads to the formation of triazenes, which are characterized by the presence of the CN functional group .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of substituents like trifluoromethyl groups can significantly affect the compound's reactivity and interaction with biological targets. The antimicrobial activities of these compounds have been evaluated, indicating their potential as therapeutic agents . The crystal structure analysis provides insights into the supramolecular aggregation and intermolecular interactions, such as hydrogen bonding and pi-pi stacking, which can influence the compound's stability and solubility .

Scientific Research Applications

Trifluoromethylpyrazoles in Anti-inflammatory and Antibacterial Applications

Trifluoromethylpyrazoles, including compounds similar to 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile, have been extensively studied for their potential as anti-inflammatory and antibacterial agents. The research indicates that the presence of a trifluoromethyl group, especially at the 3- or 5-position of the pyrazole nucleus, significantly influences the activity profile of these compounds. This has led to the exploration of novel anti-inflammatory and antibacterial agents with enhanced action profiles and minimal side effects (Kaur, Kumar, & Gupta, 2015).

Pyrazoline Derivatives in Anticancer Research

Pyrazoline derivatives have shown promising results in anticancer research. The synthesis of various pyrazoline derivatives has been pursued to evaluate their biological effects, particularly against cancer. The review of pyrazoline derivatives' patent literature highlights their significant impact on anticancer activity, suggesting a bright future for research in this area (Ray et al., 2022).

Pyrazoles as Medicinal Scaffolds

Methyl substituted pyrazoles, a category that includes 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile, have been identified as potent medicinal scaffolds exhibiting a wide spectrum of biological activities. A detailed analysis of the synthetic approaches and medical significance of these compounds up to March 2021 has provided valuable insights for medicinal chemists aiming to generate new leads possessing the pyrazole nucleus with high efficacy and reduced microbial resistance (Sharma et al., 2021).

Pyrazoline and Radical Scavenging

Chromones and their derivatives, related to the pyrazole structure, have been investigated for their antioxidant properties, which are crucial for neutralizing active oxygen and cutting off free radicals processes. These processes can delay or inhibit cell impairment, leading to various diseases. The antioxidant potential of these compounds is linked to their structural features, including the double bond and carbonyl group of the chromone nucleus (Yadav et al., 2014).

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name |

1-methyl-3-(trifluoromethyl)pyrazole-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3N3/c1-12-3-4(2-10)5(11-12)6(7,8)9/h3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXRPXQBZZYMFCL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C(F)(F)F)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(tert-Butyl)oxazolo[4,5-c]pyridine](/img/structure/B1292733.png)

![Bis(2-methyl-2-propanyl) (2S,2'S)-2,2'-[4,4'-biphenyldiylbis(1H-imidazole-4,2-diyl)]di(1-pyrrolidinecarboxylate)](/img/structure/B1292749.png)